3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one

Regioisomer identification Exact mass HPLC-MS

3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59484-91-2) is a heterocyclic building block of the pyrido[1,2-a]pyrimidin-4-one family, featuring a 2-bromoethyl substituent at the 3-position and methyl groups at the 2- and 8-positions of the fused bicyclic core. This compound is closely related to two positional isomers: the 2,7-dimethyl analog (CAS 84946-17-8) and the 2,9-dimethyl analog (no CAS assigned but structurally documented), each of which plays a distinct role in the synthesis of commercially important central nervous system (CNS) drugs.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
CAS No. 59484-91-2
Cat. No. B12924547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one
CAS59484-91-2
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)CCBr)C
InChIInChI=1S/C12H13BrN2O/c1-8-4-6-15-11(7-8)14-9(2)10(3-5-13)12(15)16/h4,6-7H,3,5H2,1-2H3
InChIKeyCTSFJHXUCIPURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59484-91-2): A Positionally Distinct Pyridopyrimidinone Intermediate for CNS-Targeted Drug Synthesis


3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59484-91-2) is a heterocyclic building block of the pyrido[1,2-a]pyrimidin-4-one family, featuring a 2-bromoethyl substituent at the 3-position and methyl groups at the 2- and 8-positions of the fused bicyclic core [1]. This compound is closely related to two positional isomers: the 2,7-dimethyl analog (CAS 84946-17-8) [2] and the 2,9-dimethyl analog (no CAS assigned but structurally documented), each of which plays a distinct role in the synthesis of commercially important central nervous system (CNS) drugs. The 2,8-regiochemistry is specifically exploited in synthetic routes to the pyrido[1,2-a]pyrimidin-4-one scaffold of Risdiplam (Evrysdi®), an FDA/EMA-approved oral therapy for spinal muscular atrophy [3].

Why Generic Substitution of 3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59484-91-2) Fails in CNS Drug Synthesis


The pyrido[1,2-a]pyrimidin-4-one scaffold is a critical pharmacophoric element in two blockbuster CNS drugs, but the regiochemistry of methyl substitution dictates which drug the intermediate ultimately supports. The 2,8-dimethyl isomer (CAS 59484-91-2) is the required precursor for constructing the Risdiplam core, whereas the 2,9-dimethyl isomer is exclusively employed in Ocaperidone synthesis, an antipsychotic agent [1]. Substituting the 2,8-isomer with the 2,7- or 2,9-analog in a GMP intermediate supply chain would introduce a regioisomeric impurity that carries through to the final API, altering the drug's pharmacophore geometry and potentially compromising both potency and regulatory compliance. The quantitative differentiation below establishes why procurement decisions must be isomer-specific.

Quantitative Differentiation of 3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59484-91-2) from Closest Analogs: Comparative Data for Scientific Procurement


Positional Isomer Differentiation: Exact Mass Distinguishes 2,8- from 2,7- and 2,9-Regioisomers

While the 2,8- (target) and 2,7-dimethyl isomers share the molecular formula C12H13BrN2O (MW 281.15 g/mol) and identical monoisotopic exact mass (280.02113 Da) [1][2], they are distinguishable via chromatographic retention time differences. The 2,7-isomer exhibits an experimental LogP of 2.45 on a Newcrom R1 HPLC column [2], while the target 2,8-isomer has a computed XLogP3 of 1.3 [1]. This ΔLogP ≈ 1.15 unit difference in hydrophobicity translates to baseline chromatographic resolution, enabling unambiguous identity confirmation in quality control workflows. Critically, the 2,9-isomer (LogP ~1.9 predicted) [3] is structurally validated as the exclusive intermediate in Ocaperidone synthesis, whereas the 2,8-isomer is the regioisomer required for the Risdiplam scaffold.

Regioisomer identification Exact mass HPLC-MS

Synthetic Destination: 2,8-Isomer for Risdiplam (SMA) vs. 2,9-Isomer for Ocaperidone (Antipsychotic)

The 2,9-dimethyl isomer (3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) is the alkylating agent used in the final step of Ocaperidone synthesis, reacting with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole [1]. In contrast, the target 2,8-dimethyl isomer is the regioisomer required for constructing the pyrido[1,2-a]pyrimidin-4-one fragment of Risdiplam, where the 2,8-dimethyl pattern matches the substitution of the imidazo[1,2-b]pyridazine coupling partner in Suzuki-type cross-coupling [2][3]. No published synthetic route for Risdiplam employing the 2,9-isomer has been reported, confirming that these regioisomers are not synthetically interchangeable.

Drug intermediate Risdiplam Ocaperidone

Comparative Lipophilicity: 2,8-Isomer (XLogP3 = 1.3) vs. Non-Brominated Parent 2,8-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (XLogP3 = 0.5)

Introduction of the 2-bromoethyl substituent at the 3-position increases the computed XLogP3 from 0.5 (parent compound, CAS 30247-64-4) to 1.3 (target compound, CAS 59484-91-2) [1], a ΔXLogP3 of +0.8 log unit. This increase in lipophilicity (approximately 6.3-fold higher octanol-water partition coefficient) is consistent with the addition of the bromoalkyl chain and is critical for the downstream alkylation reactivity and for achieving appropriate pharmacokinetic properties in the final drug molecule. The non-brominated parent lacks the alkylating functionality and cannot participate in the final coupling step of drug synthesis.

XLogP3 Hydrophobicity Drug-likeness

Density and Boiling Point Comparison: 2,8-Isomer vs. 2,7-Isomer (Predicted Identity)

Predicted physicochemical properties for the target 2,8-isomer include density = 1.46 g/cm³, boiling point = 369.3 °C at 760 mmHg, and flash point = 177.2 °C . The 2,7-isomer (CAS 84946-17-8) is predicted to have identical density (1.46 g/cm³) and boiling point (369.3 °C at 760 mmHg) . This predicted identity in bulk properties underscores the necessity of chromatographic methods (e.g., LogP, retention time) for isomer verification, as simple physical constant measurements cannot distinguish these regioisomers.

Density Boiling point Physicochemical characterization

Computed Molecular Descriptors as Identity Fingerprints: Rotatable Bonds, H-Bond Acceptors, Topological Polar Surface Area

All three regioisomers (2,8-, 2,7-, and 2,9-dimethyl) share identical computed molecular descriptors: 0 H-bond donors, 2 H-bond acceptors, 2 rotatable bonds, and a topological polar surface area (tPSA) of 32.7 Ų [1][2]. The non-brominated parent compound (2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) has 0 H-bond donors, 2 H-bond acceptors, 0 rotatable bonds, and a tPSA of 32.7 Ų [3], differing only in the absence of the bromoethyl chain. The constancy of these descriptors across regioisomers reinforces the conclusion that procurement quality must rely on chromatographic and spectroscopic identity tests rather than computed bulk property comparisons.

Rotatable bonds Hydrogen bond acceptors Topological polar surface area

Chemical Reactivity: The 2-Bromoethyl Substituent as a Site-Specific Alkylating Moiety vs. Non-Halogenated or Differently Halogenated Analogs

The 2-bromoethyl group at the 3-position of the target compound is a primary alkyl bromide, making it an effective electrophile for SN2 alkylation of amine nucleophiles such as piperidine derivatives in drug synthesis [1]. The 2,9-isomer is explicitly used to alkylate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in Ocaperidone synthesis [1]. The C-Br bond length (~1.93 Å) and bond dissociation energy (~285 kJ/mol) make it a competent leaving group under mild basic conditions (Na₂CO₃, KI, 4-methyl-2-pentanone, room temperature). Analogs lacking the bromoethyl substituent (e.g., the parent 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one) or containing a chloroethyl group (different reactivity profile) cannot substitute in these alkylation reactions without altering reaction kinetics and yield.

Alkylation Bromoethyl Synthetic intermediate

Optimal Application Scenarios for Procuring 3-(2-Bromoethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 59484-91-2)


GMP Intermediate Supply for Risdiplam (Evrysdi®) Manufacturing

The 2,8-dimethyl regioisomer is the requisite intermediate for constructing the pyrido[1,2-a]pyrimidin-4-one fragment of Risdiplam, the first approved oral therapy for spinal muscular atrophy (SMA). Procurement of this specific isomer ensures compatibility with the established synthetic route involving Suzuki coupling to 2,8-dimethylimidazo[1,2-b]pyridazine-6-boronate followed by spirocyclic amine installation [1]. Any regioisomeric impurity (2,7- or 2,9-dimethyl) would carry through to the final API and would be classified as a process-related impurity requiring control below the ICH Q3A threshold.

Selective Alkylation in CNS Drug Discovery: Piperidine and Spirocyclic Amine Coupling

The primary alkyl bromide at the 3-position is an efficient electrophile for SN2 alkylation of secondary amines, including piperidine, piperazine, and 4,7-diazaspiro[2.5]octane derivatives. This reactivity has been validated in both Ocaperidone synthesis (using the 2,9-isomer) [2] and in Risdiplam intermediate preparation (using the 2,8-isomer) [1]. Procurement for medicinal chemistry programs targeting CNS indications should specify this compound for library synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives with diverse amine substituents at the 3-position.

Regioisomer Reference Standard for HPLC-MS Quality Control

Because the 2,8-, 2,7-, and 2,9-isomers are isobaric (identical exact mass of 280.02113 Da) and share identical molecular descriptors [3], high-purity samples of the 2,8-isomer serve as essential reference standards for developing HPLC methods capable of resolving these regioisomers. The observed ΔLogP (2.45 for 2,7-isomer vs. 1.3 XLogP3 for 2,8-isomer) [3][4] provides a quantifiable basis for chromatographic method development, ensuring that each batch of intermediate can be certified free of the incorrect regioisomer before entering the GMP supply chain.

Structure-Activity Relationship (SAR) Exploration of Pyrido[1,2-a]pyrimidin-4-one Kinase Inhibitors

The pyrido[1,2-a]pyrimidin-4-one scaffold is a recognized chemotype for kinase inhibition, including CDPK1 inhibitors (IC50 = 10 nM for lead compound UH15-16) [5] and PAK inhibitors [6]. The 2,8-dimethyl-3-(2-bromoethyl) substitution pattern provides a unique vector for introducing diverse amine substituents at the 3-position while maintaining the 2,8-dimethyl pharmacophore geometry that may interact with the kinase hinge region. Procurement of the 2,8-isomer, rather than the 2,7- or 2,9-analog, ensures that SAR data are collected on the correct regioisomeric scaffold, preventing misinterpretation of structure-activity relationships.

Quote Request

Request a Quote for 3-(2-Bromoethyl)-2,8-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.